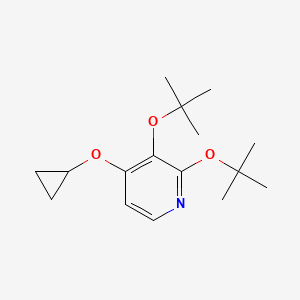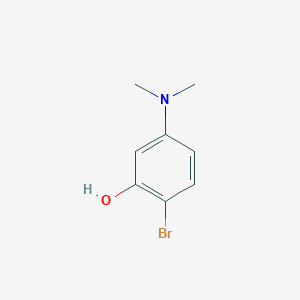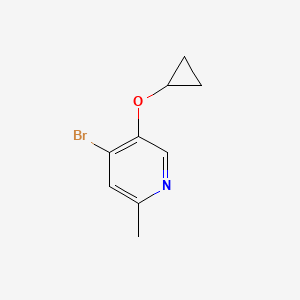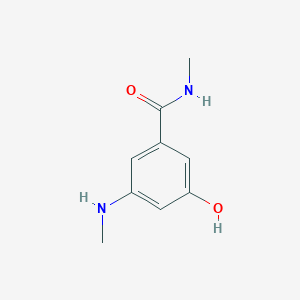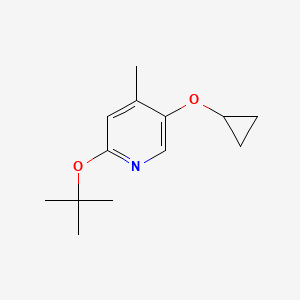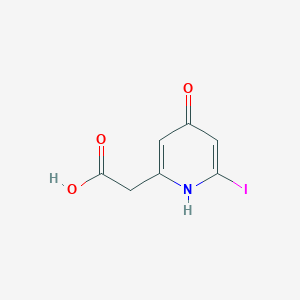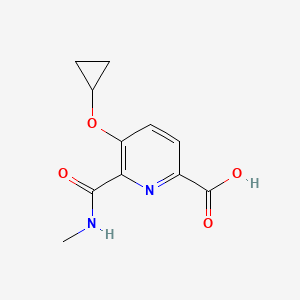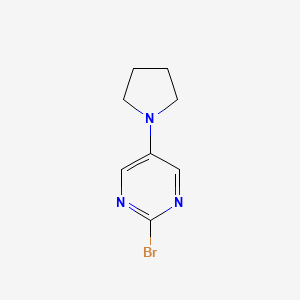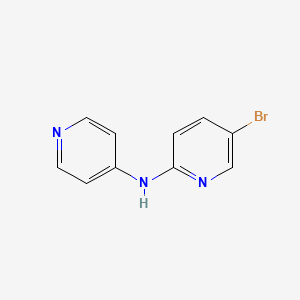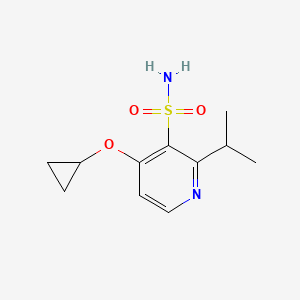
4-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers due to their sulfur-nitrogen bonds . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an isopropyl group, and a pyridine ring.
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide can be achieved through various synthetic routes. One common method involves the oxidative coupling of thiols and amines, which is a highly efficient and environmentally friendly process . This method does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation.
Industrial production methods often involve the use of sulfonyl chlorides and amines in the presence of organic or inorganic bases . The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane or toluene.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the pyridine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions include sulfonic acids, sulfinamides, and substituted pyridines .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the folic acid synthesis pathway in bacteria . This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other molecular targets, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfonimidates: These compounds have a similar sulfur-nitrogen bond but differ in their chemical reactivity and applications.
Sulfonylureas: Used as hypoglycemic agents in the treatment of diabetes.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its cyclopropoxy and isopropyl groups contribute to its stability and reactivity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H16N2O3S |
|---|---|
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-propan-2-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-7(2)10-11(17(12,14)15)9(5-6-13-10)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,12,14,15) |
InChI-Schlüssel |
ZNYMFQLSXJLZGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=CC(=C1S(=O)(=O)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


